[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
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Overview
Description
[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is a complex organic compound characterized by multiple acetyl and acetamido groups attached to a sugar-like oxane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process may start with the preparation of the oxane ring structure, followed by the introduction of acetamido and acetyl groups through acylation reactions. Common reagents used in these steps include acetic anhydride, acetamide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamido groups, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can target the nitrophenoxy group, converting it to an amino group.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used to replace acetyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving acetylation and deacetylation processes.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, the compound might be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetyl and acetamido groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: A simpler compound with similar acetamido groups.
Chitin: A polymer composed of N-acetylglucosamine units.
Acetylated sugars: Various sugars with acetyl groups attached.
Properties
Molecular Formula |
C32H41N3O18 |
---|---|
Molecular Weight |
755.7 g/mol |
IUPAC Name |
[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H41N3O18/c1-14(36)33-25-30(49-20(7)42)28(24(13-46-17(4)39)51-31(25)50-22-10-8-21(9-11-22)35(43)44)53-32-26(34-15(2)37)29(48-19(6)41)27(47-18(5)40)23(52-32)12-45-16(3)38/h8-11,23-32H,12-13H2,1-7H3,(H,33,36)(H,34,37) |
InChI Key |
ZOYHGUZQBNSSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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